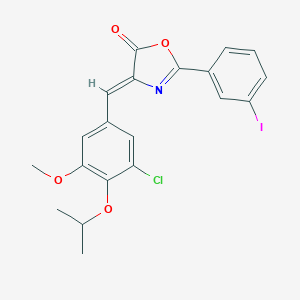![molecular formula C30H29BrF3NO4 B283843 9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283843.png)
9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, BTD-001, and is a member of the acridinedione family of compounds.
Wirkmechanismus
The mechanism of action of BTD-001 is not fully understood, but studies have shown that it may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
BTD-001 has been shown to have various biochemical and physiological effects. In cancer cells, BTD-001 has been shown to inhibit cell proliferation and induce cell death. In Alzheimer's disease, BTD-001 has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BTD-001 in lab experiments is its potency. Studies have shown that BTD-001 has a high level of activity against cancer cells and beta-amyloid plaques. Additionally, BTD-001 is relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one limitation of using BTD-001 is its potential toxicity. Studies have shown that BTD-001 can be toxic to healthy cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on BTD-001. One direction is to further investigate its potential as a treatment for cancer and Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanism of action of BTD-001 and to identify any potential side effects or toxicity issues. Finally, research could be conducted to develop new synthetic methods for BTD-001 that are more efficient or cost-effective.
Synthesemethoden
The synthesis method for BTD-001 involves a multi-step process that has been described in various research papers. One such method involves the reaction of 2-bromo-4,5-diethoxyaniline with 3-(trifluoromethyl)benzaldehyde in the presence of a base and a catalyst. The resulting intermediate is then subjected to a series of reactions that ultimately lead to the formation of BTD-001.
Wissenschaftliche Forschungsanwendungen
BTD-001 has been studied for its potential applications in various scientific research fields. One such application is in the field of cancer research. Studies have shown that BTD-001 has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, BTD-001 has been studied for its potential use as a treatment for Alzheimer's disease. Studies have shown that BTD-001 can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Eigenschaften
Molekularformel |
C30H29BrF3NO4 |
|---|---|
Molekulargewicht |
604.5 g/mol |
IUPAC-Name |
9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C30H29BrF3NO4/c1-3-38-25-15-19(20(31)16-26(25)39-4-2)27-28-21(10-6-12-23(28)36)35(22-11-7-13-24(37)29(22)27)18-9-5-8-17(14-18)30(32,33)34/h5,8-9,14-16,27H,3-4,6-7,10-13H2,1-2H3 |
InChI-Schlüssel |
SLDDNIBTSTVHJY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C5=CC=CC(=C5)C(F)(F)F)Br)OCC |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C5=CC=CC(=C5)C(F)(F)F)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]butanamide](/img/structure/B283760.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283767.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283768.png)
![2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283769.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283771.png)
![2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283772.png)
![5-bromo-2-chloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283773.png)
![N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283782.png)
![N-[3-(benzyloxy)benzoyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283785.png)
![N-{4-[(acetylcarbamothioyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B283786.png)
![N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-N'-(4-tert-butylbenzoyl)thiourea](/img/structure/B283787.png)
![2,4-dichloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B283789.png)
![ethyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283791.png)
